Gramine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of aminoglycoside antibiotics.

Biology: Investigated for its role in bacterial resistance mechanisms.

Medicine: Studied for its potential antibiotic properties and its role as an impurity in gentamicin formulations.

Wirkmechanismus

Target of Action

Garamine, also known as Gallamine Triethiodide , primarily targets the muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Garamine acts by competing with acetylcholine (ACh) molecules and binding to muscarinic acetylcholine receptors . This competitive binding blocks the transmitter action of acetylcholine, thereby inhibiting the transmission of nerve impulses .

Biochemical Pathways

It is known that the compound’s action on muscarinic acetylcholine receptors can influence various downstream effects, including muscle relaxation and changes in heart rate .

Result of Action

The binding of Garamine to muscarinic acetylcholine receptors results in skeletal muscle relaxation . It may also cause sinus tachycardia, occasionally leading to hypertension and increased cardiac output .

Biochemische Analyse

Cellular Effects

They can disrupt protein synthesis, leading to cell death, particularly in gram-negative bacteria .

Molecular Mechanism

Aminoglycosides typically exert their effects by binding to the bacterial 30S ribosomal subunit, interfering with protein synthesis .

Temporal Effects in Laboratory Settings

Aminoglycosides are generally stable and can have long-term effects on cellular function .

Dosage Effects in Animal Models

Aminoglycosides can have toxic effects at high doses, particularly causing damage to the kidneys and ears .

Metabolic Pathways

Aminoglycosides are generally not metabolized and are excreted unchanged in the urine .

Transport and Distribution

Aminoglycosides are known to be taken up by cells through endocytosis and can accumulate in lysosomes .

Subcellular Localization

Aminoglycosides are known to accumulate in lysosomes after being taken up by cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is typically produced as a byproduct during the fermentation process used to manufacture gentamicin. The fermentation involves the use of the bacterium Micromonospora purpurea. The process includes the following steps:

Fermentation: The bacterium is cultured in a nutrient-rich medium, where it produces gentamicin and related compounds, including garamine.

Extraction: The compounds are extracted from the fermentation broth using various solvents.

Purification: The extracted compounds are purified using chromatographic techniques to isolate gentamicin and its impurities, including garamine.

Industrial Production Methods: The industrial production of garamine is not typically a targeted process but rather a part of the gentamicin production. The focus is on optimizing the fermentation conditions to maximize the yield of gentamicin while managing the levels of impurities like garamine .

Analyse Chemischer Reaktionen

Types of Reactions: (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol undergoes several types of chemical reactions, including:

Oxidation: (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups in garamine.

Substitution: (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the garamine molecule .

Vergleich Mit ähnlichen Verbindungen

Gentamicin: A mixture of several components, including gentamicins C1, C1a, C2, and C2a.

Sisomicin: Another aminoglycoside antibiotic with similar activity but greater renal toxicity.

Kanamycin: An aminoglycoside used to treat a variety of bacterial infections.

Comparison: (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is unique in that it is primarily encountered as an impurity in gentamicin production. While it shares structural similarities with other aminoglycosides, its presence as an impurity requires careful monitoring during the production process to ensure the quality and safety of the final antibiotic product .

Biologische Aktivität

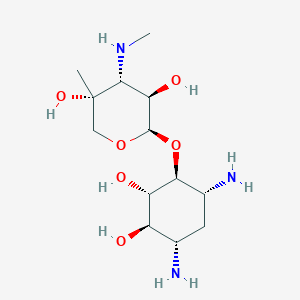

The compound (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is a complex organic molecule with significant biological implications. Its structure suggests potential interactions with various biological systems. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature and research findings.

Structural Overview

The compound features a bicyclic structure with multiple hydroxyl and amino groups that may contribute to its biological activity. The stereochemistry indicated by the R and S configurations suggests that the compound may exhibit specific interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. For instance:

- Antibacterial Activity : Compounds related to this structure have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were reported at 16.92 μg/mL and 6.26 μg/mL respectively .

Antiviral Activity

Similar compounds have been studied for their antiviral properties. For example:

- Inhibition of Enterovirus : A related compound demonstrated an IC50 value of 7.6 μg/mL against enterovirus 71 in Vero cells, indicating strong antiviral potential .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is noteworthy:

- Nitric Oxide Scavenging : Studies have shown that related compounds can effectively scavenge nitric oxide radicals at concentrations as low as 1 mg/mL .

The mechanisms through which this compound exerts its biological effects are critical for understanding its potential applications:

- Protein Synthesis Inhibition : Evidence suggests that certain structural analogs can interfere with protein synthesis during viral replication cycles.

- Signal Transduction Modulation : The activation of pathways such as NF-kB and JAK/STAT has been implicated in the anti-inflammatory effects observed in vitro .

- Cell Cycle Regulation : Some studies indicate that these compounds can influence key regulatory proteins involved in cell cycle control, such as p53 and p21 .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of derivatives based on the core structure of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The derivatives exhibited varying degrees of efficacy, with some achieving MICs comparable to standard antibiotics.

Case Study 2: Antiviral Properties

In a controlled laboratory setting, the antiviral efficacy of a closely related derivative was tested against enterovirus 71. The results demonstrated significant inhibition of viral replication at low concentrations, suggesting potential therapeutic applications in treating viral infections.

Data Summary

| Biological Activity | MIC/IC50 Value | Target Organism/Pathway |

|---|---|---|

| Antibacterial | 6.26 μg/mL | Staphylococcus aureus |

| 16.92 μg/mL | Escherichia coli | |

| Antiviral | 7.6 μg/mL | Enterovirus 71 |

| Anti-inflammatory | Scavenging at 1 mg/mL | Nitric Oxide Radicals |

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O6/c1-13(20)4-21-12(9(19)11(13)16-2)22-10-6(15)3-5(14)7(17)8(10)18/h5-12,16-20H,3-4,14-15H2,1-2H3/t5-,6+,7+,8-,9+,10-,11+,12+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKJLIUSEXIAKL-QUDADGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49751-51-1 | |

| Record name | Garamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049751511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GARAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NP76G3L65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.